molecular formula C14H18IN3O B1438661 1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide CAS No. 1232233-23-6

1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide

Cat. No.: B1438661
CAS No.: 1232233-23-6
M. Wt: 371.22 g/mol
InChI Key: WVXQNAPMOSAHEI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is a synthetic organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the imidazolium core in its structure imparts unique chemical and physical properties, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[Benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and solvent conditions.

    Substitution: Benzyl chloride, ethyl iodide, and nucleophiles like thiols or amines.

Major Products Formed

    Oxidation: Formation of corresponding imidazolium oxides.

    Reduction: Formation of reduced imidazolium derivatives.

    Substitution: Formation of substituted imidazolium salts.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can form hydrogen bonds and electrostatic interactions with biological molecules, leading to modulation of their activity. The compound can also disrupt microbial cell membranes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-methylimidazolium chloride: Another imidazolium salt with similar properties but different substituents.

    1-Ethyl-3-methylimidazolium tetrafluoroborate: Known for its use as an ionic liquid in various applications.

    1-Benzyl-3-methylimidazolium bromide: Similar structure but with bromide as the counterion.

Uniqueness

1-[Benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is unique due to the presence of both benzyl and ethyl groups, which impart distinct chemical and physical properties. These substituents enhance its solubility, stability, and reactivity, making it a valuable compound for diverse applications.

Properties

IUPAC Name

N-benzyl-N-ethyl-3-methylimidazol-3-ium-1-carboxamide;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N3O.HI/c1-3-16(11-13-7-5-4-6-8-13)14(18)17-10-9-15(2)12-17;/h4-10,12H,3,11H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXQNAPMOSAHEI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)N2C=C[N+](=C2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
Reactant of Route 2
Reactant of Route 2
1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
Reactant of Route 3
Reactant of Route 3
1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
Reactant of Route 4
1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
Reactant of Route 5
1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
Reactant of Route 6
Reactant of Route 6
1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.